molecular formula C20H22N4O4S2 B11133803 3-[(5Z)-5-({9-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-({9-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11133803
M. Wt: 446.5 g/mol
InChI Key: BMSZCJVFFUEASC-ZROIWOOFSA-N
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Description

This compound is a structurally complex small molecule featuring a pyrido[1,2-a]pyrimidinone core fused to a thiazolidinone ring via a Z-configured methylidene bridge. The pyrido[1,2-a]pyrimidinone moiety is substituted with a 9-methyl group and a 2-(2-methylpropylamino) group, while the thiazolidinone ring incorporates a propanoic acid side chain. The Z-configuration of the methylidene group is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity . The compound’s design likely targets enzymatic pathways involving inflammation or microbial activity, given structural parallels to bioactive thiazolidinone derivatives .

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

3-[(5Z)-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C20H22N4O4S2/c1-11(2)10-21-16-13(18(27)23-7-4-5-12(3)17(23)22-16)9-14-19(28)24(20(29)30-14)8-6-15(25)26/h4-5,7,9,11,21H,6,8,10H2,1-3H3,(H,25,26)/b14-9-

InChI Key

BMSZCJVFFUEASC-ZROIWOOFSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-({9-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step reactions. The key steps include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with aminopyrimidines under acidic or basic conditions.

    Introduction of the Thiazolidine Ring: This step involves the cyclization of a thiourea derivative with a suitable α-haloketone.

    Coupling of the Two Fragments:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of high-throughput screening for reaction conditions, the employment of catalysts to improve reaction efficiency, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrido[1,2-a]pyrimidine core, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding. It can be used in assays to screen for potential therapeutic agents.

Medicine

The compound’s structural features suggest potential pharmacological activities. It may be investigated for its anti-inflammatory, antimicrobial, or anticancer properties. Its ability to modulate biological pathways could lead to the development of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-({9-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of signaling pathways, ultimately resulting in the compound’s biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Modifications Key Substituents Biological Activity (Reported)
Target Compound Pyrido[1,2-a]pyrimidinone + thiazolidinone 9-methyl, 2-(2-methylpropylamino), Z-methylidene, propanoic acid Not explicitly stated (assumed anti-inflammatory)
3-[(5Z)-5-{[2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-... (CAS: 847378-55-6) Pyrido[1,2-a]pyrimidinone + thiazolidinone 4-fluorophenoxy, Z-methylidene, propanoic acid Unknown (structural focus)
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13f) Pyrazole + thiazolidinone 4-nitrophenyl, Z-methylidene, propanoic acid Anti-inflammatory (inferred from SAR)
3-((5Z)-5-{[2-(2,6-Dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-... (MFCD03444842) Pyrido[1,2-a]pyrimidinone + thiazolidinone 2,6-dimethylmorpholinyl, 9-methyl, Z-methylidene, propanoic acid Unknown (structural focus)
Ethyl 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionate derivatives Thiazolidinone + pyrimidinedione Aryl groups at R-position, ester side chain Anti-microbial, antioxidant

Key Observations :

  • Core Flexibility: The pyrido[1,2-a]pyrimidinone-thiazolidinone scaffold is conserved in analogues, but substituents vary significantly.
  • Side Chain Impact: Propanoic acid derivatives (target compound, 13f) exhibit enhanced solubility compared to ester derivatives (e.g., ethyl esters in ), which may improve bioavailability.
  • Bioactivity Trends: Thiazolidinones with aryl substitutions (e.g., 4-nitrophenyl in 13f) show anti-inflammatory activity, while those with pyrimidinedione linkages (e.g., ) display anti-microbial effects. The target compound’s activity remains unconfirmed but is hypothesized based on structural alignment .

Key Observations :

  • Yield Efficiency: Amino acid-thiazolidinone hybrids (e.g., 13f) and pyrazolo-pyrimidinones (10a–b) achieve moderate yields (48–68%), suggesting shared challenges in stabilizing reactive intermediates .
  • Characterization : All analogues rely on NMR and IR for structural validation, but the target compound’s synthesis may require advanced crystallographic tools (e.g., SHELXL ) due to its complex stereochemistry.

Biological Activity

The compound 3-[(5Z)-5-({9-methyl-2-[(2-methylpropyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid , also known by its CAS number 608497-19-4, is a complex organic molecule featuring multiple functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O4S2C_{19}H_{20}N_{4}O_{4}S_{2}, with a molecular weight of approximately 432.52 g/mol. The structure includes significant moieties such as pyrido[1,2-a]pyrimidine and thiazolidine, which are known for their diverse biological activities.

Anticancer Potential

Preliminary studies indicate that this compound may exhibit significant anticancer properties. Its mechanism of action is thought to involve the inhibition of key enzymes and receptors involved in cancer cell proliferation and survival. For instance, it has been shown to interact with various molecular targets that are critical in cellular signaling pathways related to tumor growth.

Case Study:
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent against malignancies. Further research is needed to elucidate the specific pathways affected by this compound.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit human leukocyte elastase (HLE), an enzyme implicated in several inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Research Findings:
A study reported that derivatives of similar compounds showed a high affinity for HLE, with inhibition constants in the nanomolar range. This suggests that the compound could be developed into a potent oral HLE inhibitor .

The biological activity of this compound can be attributed to its unique structural features that facilitate interactions with biological macromolecules. The presence of electron-rich nitrogen and sulfur atoms allows for nucleophilic substitutions and condensation reactions, leading to various derivatives with potentially altered biological properties.

Comparative Analysis

The following table summarizes some related compounds and their notable features:

Compound NameMolecular FormulaNotable Features
7-Methyl-[...]-acetic acidC19H20N4O4S2C_{19}H_{20}N_{4}O_{4}S_{2}Similar thiazolidine structure but different substituents
6-Fluoro-[...]-thiazolidineC21H14FN3O5S2C_{21}H_{14}FN_{3}O_{5}S_{2}Contains fluorine substituent affecting biological activity
9-Methyl-[...]-acetic acidC20H22N4O5SC_{20}H_{22}N_{4}O_{5}SVariation in side chain leading to different pharmacological profiles

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